3-(1H-1,2,4-triazol-1-ylméthyl)benzonitrile

Vue d'ensemble

Description

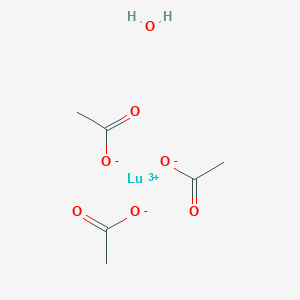

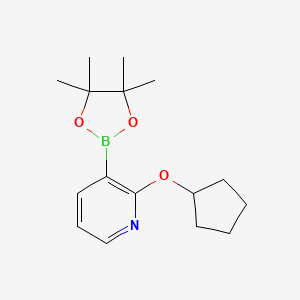

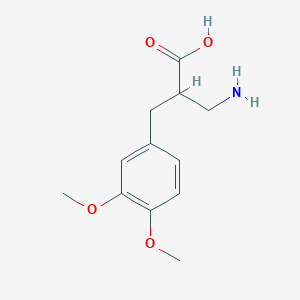

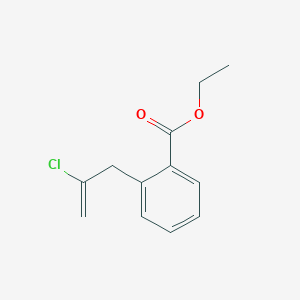

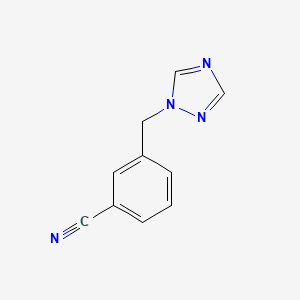

3-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile is a chemical compound that has garnered attention in various fields of research and industry due to its unique physical and chemical properties. This compound is characterized by the presence of a triazole ring attached to a benzonitrile moiety, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Applications De Recherche Scientifique

3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs, particularly those targeting cancer and infectious diseases.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

Target of Action

It is noted that this compound is an intermediate in the synthesis of letrozole , an antineoplastic drug. Letrozole is known to inhibit the enzyme aromatase, which plays a crucial role in the biosynthesis of estrogens . Therefore, it can be inferred that the action of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile might be related to this pathway.

Mode of Action

Given its role as an intermediate in the synthesis of letrozole , it may contribute to the inhibition of the aromatase enzyme, thereby reducing estrogen production.

Biochemical Pathways

As an intermediate in the synthesis of letrozole , it is likely involved in the estrogen biosynthesis pathway. By inhibiting the aromatase enzyme, it could potentially reduce the conversion of androgens to estrogens, affecting the levels of these hormones in the body.

Pharmacokinetics

It is noted that the compound has a predicted melting point of 69 °c and a predicted density of 119±01 g/cm3 . These properties might influence its bioavailability and pharmacokinetics.

Result of Action

As an intermediate in the synthesis of letrozole , its action could potentially lead to a reduction in estrogen levels, which could have various effects depending on the context, such as slowing the growth of certain types of breast cancer cells that require estrogen to grow.

Analyse Biochimique

Biochemical Properties

3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of antineoplastic agents such as Letrozole . The compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. The nature of these interactions often involves the inhibition of enzyme activity, leading to altered metabolic pathways and therapeutic effects .

Cellular Effects

The effects of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival . Additionally, the compound can alter metabolic fluxes within cells, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to their inhibition or activation. This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex . Furthermore, 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions but may degrade under extreme conditions such as high temperature or exposure to light . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth in cancer models . At high doses, the compound can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is involved in several metabolic pathways, primarily those related to drug metabolism. The compound interacts with enzymes such as cytochrome P450, which catalyze its biotransformation into various metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall therapeutic efficacy and safety .

Transport and Distribution

Within cells and tissues, 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, such as the liver and kidneys . The compound’s distribution is influenced by factors such as its lipophilicity and molecular size, which determine its ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is crucial for its activity and function. The compound is often directed to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum . This targeting is mediated by post-translational modifications and targeting signals that guide the compound to its site of action . The subcellular localization can influence the compound’s efficacy and specificity in modulating cellular processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile typically involves the reaction of a salt of 1,2,4-triazole with an α-halo substituted tolunitrile in the presence of dimethylformamide. The reaction conditions often include the use of alkali metals such as lithium, sodium, or potassium, with sodium being the preferred choice. The halogen group used in the reaction is usually bromine .

Industrial Production Methods

Industrial production of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .

Analyse Des Réactions Chimiques

Types of Reactions

3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: The triazole ring can undergo cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the formation of the desired products .

Major Products Formed

The major products formed from these reactions include various triazole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile: An intermediate in the synthesis of Letrozole, an antineoplastic agent.

3-Methyl-1H-1,2,4-triazole: A compound with similar triazole structure but different substituents.

Uniqueness

3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of various pharmaceuticals and agrochemicals highlights its versatility and importance in scientific research and industrial applications .

Propriétés

IUPAC Name |

3-(1,2,4-triazol-1-ylmethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c11-5-9-2-1-3-10(4-9)6-14-8-12-7-13-14/h1-4,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQNZNVPCHZDLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CN2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625203 | |

| Record name | 3-[(1H-1,2,4-Triazol-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876728-37-9 | |

| Record name | 3-[(1H-1,2,4-Triazol-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.